molecular formula C4H12CuO9 B1216646 Copper(II) (2R,3R)-2,3-dihydroxysuccinate CAS No. 815-82-7

Copper(II) (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B1216646
CAS No.: 815-82-7
M. Wt: 267.68 g/mol
InChI Key: OIRRTCAAAGLTKB-UHFFFAOYSA-N
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Description

Copper(II) (2R,3R)-2,3-dihydroxysuccinate, also known as cupric tartrate, is an organic copper compound. It is a coordination complex where copper(II) ions are chelated by (2R,3R)-2,3-dihydroxysuccinate ligands. This compound is known for its bright blue color and is used in various applications, including catalysis and electroplating .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) (2R,3R)-2,3-dihydroxysuccinate can be synthesized by reacting copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with (2R,3R)-2,3-dihydroxysuccinic acid in an aqueous solution. The reaction typically involves dissolving the copper(II) salt in water and then adding the dihydroxysuccinic acid under stirring. The mixture is then heated to promote the formation of the complex, followed by cooling to precipitate the product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Copper(II) (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Copper(II) (2R,3R)-2,3-dihydroxysuccinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of copper(II) (2R,3R)-2,3-dihydroxysuccinate involves the coordination of copper(II) ions with the dihydroxysuccinate ligands. This coordination stabilizes the copper(II) ion and facilitates its participation in redox reactions. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

  • Copper(II) tartrate hydrate
  • Copper(II) dihydroquercetin
  • Copper(II) complexes with Schiff bases

Comparison: Copper(II) (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to other copper(II) complexes, it has a higher stability and specific reactivity patterns, making it suitable for specialized applications in catalysis and electroplating .

Properties

CAS No.

815-82-7

Molecular Formula

C4H12CuO9

Molecular Weight

267.68 g/mol

IUPAC Name

copper;2,3-dihydroxybutanedioic acid;trihydrate

InChI

InChI=1S/C4H6O6.Cu.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2

InChI Key

OIRRTCAAAGLTKB-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cu+2]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.O.O.O.[Cu]

boiling_point

Trihydrate decomposes on heating (USCG, 1999)

Color/Form

LIGHT BLUE POWDER

density

greater than 1 (USCG, 1999)

815-82-7

physical_description

Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals.
Light blue powder;  [HSDB] Blue-green odorless crystalline powder;  [MSDSonline]

Pictograms

Irritant

solubility

Green to blue, odorless powder;  slightly sol in water;  sol in acids, alkali solns. /Trihydrate/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(II) (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 2
Copper(II) (2R,3R)-2,3-dihydroxysuccinate
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Copper(II) (2R,3R)-2,3-dihydroxysuccinate
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Reactant of Route 6
Copper(II) (2R,3R)-2,3-dihydroxysuccinate

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